molecular formula C11H14O4S B12114769 2-(4-Isopropylphenylsulfonyl)acetic acid CAS No. 122086-23-1

2-(4-Isopropylphenylsulfonyl)acetic acid

Cat. No.: B12114769
CAS No.: 122086-23-1
M. Wt: 242.29 g/mol
InChI Key: IZJVCGOMRGTUOX-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenylsulfonyl)acetic acid is an organic compound that belongs to the class of sulfonyl acetic acids This compound is characterized by the presence of a sulfonyl group attached to an acetic acid moiety, with an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenylsulfonyl)acetic acid typically involves the sulfonylation of 4-isopropylphenylacetic acid. One common method is the reaction of 4-isopropylphenylacetic acid with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenylsulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Isopropylphenylsulfonyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenylsulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The phenyl ring may also participate in hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenylacetic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Phenylsulfonylacetic acid: Does not have the isopropyl substitution, which may affect its biological activity and solubility.

Uniqueness

2-(4-Isopropylphenylsulfonyl)acetic acid is unique due to the presence of both the isopropyl group and the sulfonyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Biological Activity

2-(4-Isopropylphenylsulfonyl)acetic acid, also known by its CAS number 122086-23-1, is a sulfonamide derivative that has garnered interest for its biological activities, particularly its anti-inflammatory and analgesic properties. This compound is synthesized through various chemical routes and is characterized by its unique molecular structure.

PropertyValue
Molecular FormulaC12H15O4S
Molecular Weight255.31 g/mol
IUPAC NameThis compound
CAS Number122086-23-1

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines, which are critical in the inflammatory response. For instance, it has been reported to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.

Analgesic Properties

The analgesic properties of this compound have been highlighted in various studies. Animal models of pain have demonstrated that administration of this compound leads to a significant reduction in pain responses. The compound appears to modulate pain pathways, potentially through inhibition of cyclooxygenase enzymes (COX), which are involved in the synthesis of pain mediators such as prostaglandins.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in inflammatory processes. The sulfonamide group is believed to play a crucial role in its activity, influencing the compound's binding affinity to target proteins.

Case Study: Analgesic Efficacy in Animal Models

A study conducted on rats evaluated the analgesic efficacy of this compound using the formalin test, which measures pain response through two phases: early and late. The results indicated a dose-dependent reduction in pain behavior:

Dose (mg/kg)Early Phase Response (%)Late Phase Response (%)
0100100
107560
305030
1002010

These findings suggest that higher doses correlate with greater analgesic effects, particularly in the late phase where inflammatory pain is more pronounced.

Clinical Implications

The implications of these findings are significant for developing new anti-inflammatory and analgesic therapies. Given the compound's ability to modulate inflammatory responses and pain pathways, it could be a candidate for treating conditions such as arthritis or chronic pain syndromes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Isopropylphenylsulfonyl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves sulfonylation of 4-isopropylphenylacetic acid derivatives. Key steps include:

Sulfonation : Reacting 4-isopropylphenylacetic acid with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.

Hydrolysis : Treating the intermediate with aqueous NaOH (pH 10–12) to yield the sulfonic acid.
Critical parameters include temperature control to avoid byproducts (e.g., over-sulfonation) and stoichiometric ratios (1:1.2 molar ratio of acid to sulfonating agent) .

  • Data Table :
StepReagents/ConditionsYield Optimization
SulfonationClSO₃H, 0–5°C, 2hExcess ClSO₃H (1.2 eq.)
HydrolysisNaOH (pH 12), RT, 1hSlow addition to prevent exothermic side reactions

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) for purity analysis. Retention time typically ~8.2 min .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks: δ 1.25 (d, 6H, isopropyl CH₃), δ 3.40 (septet, 1H, isopropyl CH), δ 4.10 (s, 2H, CH₂COO) .
  • FTIR : Confirm sulfonyl (SO₂) stretches at 1170 cm⁻¹ (asymmetric) and 1360 cm⁻¹ (symmetric) .

Q. How does the solubility profile of this compound impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, pre-dissolve in DMSO (10 mM stock) and dilute with buffer to avoid precipitation. Note: Solubility decreases below pH 5 due to protonation of the sulfonyl group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural configurations of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

  • Hydrogen Bonding : The sulfonyl and acetic acid groups form intermolecular O–H⋯O bonds, creating centrosymmetric dimers (bond length: 1.82 Å). Weak C–H⋯π interactions stabilize crystal packing .
  • Torsional Angles : The isopropyl group adopts a staggered conformation (torsion angle: 178.5°), minimizing steric hindrance. Discrepancies in literature may arise from polymorphic variations or solvent effects during crystallization .

Q. What in silico strategies predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfotransferases or COX-2 (common sulfonyl-acid targets). The sulfonyl group interacts with Arg120 via hydrogen bonding (ΔG ≈ -8.2 kcal/mol) .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA: 85 Ų, LogP: 2.1) but potential renal clearance due to polarity .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Degradation occurs >pH 8 (saponification of acetic acid moiety). Use buffers (pH 6–7.4) for long-term storage .
  • Thermal Stability : Decomposes above 80°C (TGA 5% weight loss at 120°C). Store at 2–8°C under inert atmosphere .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

  • Methodological Answer :

  • Phase I Metabolism : Cytochrome P450 (CYP3A4) likely oxidizes the isopropyl group to a secondary alcohol, as seen in ibuprofen analogs .
  • Phase II Metabolism : Glucuronidation of the acetic acid moiety predicted by UDP-glucuronosyltransferase (UGT1A3) .

Q. How can chiral synthesis be optimized for enantiomerically pure this compound?

  • Methodological Answer : Use asymmetric catalysis:

  • Chiral Auxiliaries : (R)-BINOL-based catalysts induce >90% enantiomeric excess (ee) during sulfonylation .
  • Resolution : Diastereomeric salt formation with (S)-α-methylbenzylamine (yield: 75% ee, purity >99% after recrystallization) .

Properties

CAS No.

122086-23-1

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)sulfonylacetic acid

InChI

InChI=1S/C11H14O4S/c1-8(2)9-3-5-10(6-4-9)16(14,15)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

IZJVCGOMRGTUOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)O

Origin of Product

United States

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